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molecular formula C8H4F3IO2 B079490 2-Iodo-5-(trifluoromethyl)benzoic acid CAS No. 702641-04-1

2-Iodo-5-(trifluoromethyl)benzoic acid

Cat. No. B079490
M. Wt: 316.02 g/mol
InChI Key: NRBYTEOMUOSDNU-UHFFFAOYSA-N
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Patent
US07781426B2

Procedure details

Potassium hydroxide (3.78 g; 0.0673 mol) was added to a stirred solution of 2-iodo-5-(trifluoromethyl)benzonitrile (Intermediate 8; 4 g; 0.0135 mol) in a 1:1 isopropanol:H2O solution (60 mL). The reaction was heated at reflux for 14 h and then partitioned between H2O (50 mL) and EtOAc (50 mL). The aqueous layer was extracted with EtOAc (50 mL) and acidified to pH 5 with 6N HCl. The aqueous layer was further extracted with EtOAc (4×50 mL) and the combined extracts were washed with brine (50 mL), dried over MgSO4, filtered, and concentrated in vacuo to afford 2-iodo-5-(trifluoromethyl)benzoic acid as a yellow solid. LCMS=317.0 (M+1)+. 1H NMR (CDCl3, 500 MHz): δ 8.27 (d, J=1.6 Hz, 1 H), 8.25 (d, J=8.2 Hz, 1 H), 7.47 (dd, J=8.2, 1.8 Hz, 1 H).
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[I:3][C:4]1C=[CH:10][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:8][C:5]=1C#N.[CH:16]([OH:19])([CH3:18])C>O>[I:3][C:4]1[CH:5]=[CH:8][C:9]([C:12]([F:15])([F:14])[F:13])=[CH:10][C:18]=1[C:16]([OH:19])=[O:1] |f:0.1|

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4 g
Type
reactant
Smiles
IC1=C(C#N)C=C(C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C#N)C=C(C=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 14 h
Duration
14 h
CUSTOM
Type
CUSTOM
Details
partitioned between H2O (50 mL) and EtOAc (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with EtOAc (4×50 mL)
WASH
Type
WASH
Details
the combined extracts were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C(=O)O)C=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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